5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Antifungal Structure-Activity Relationship Candida spp.

Antifungal SAR campaigns face steep activity cliffs where single aryl substituent changes abolish activity entirely. This 5-amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile fills a critical gap with its unique 3-fluoro-2-methylphenyl motif (electron-withdrawing F + ortho-Me steric effects). • Antifungal probe for Candida spp. MIC determination; only 1 of 7 close analogs active in published series. • Versatile intermediate for antileishmanial tetrazole synthesis via 5-amino handle. • Batch-specific QC (NMR, HRMS, ≥95% HPLC) ensures reproducibility for method development.

Molecular Formula C12H11FN4
Molecular Weight 230.24 g/mol
CAS No. 2197055-35-7
Cat. No. B1415426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
CAS2197055-35-7
Molecular FormulaC12H11FN4
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)N2C(=C(C(=N2)C)C#N)N
InChIInChI=1S/C12H11FN4/c1-7-10(13)4-3-5-11(7)17-12(15)9(6-14)8(2)16-17/h3-5H,15H2,1-2H3
InChIKeyCHEDLBGIHXPDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacological Context of 5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile


5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 2197055-35-7) belongs to the 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile chemotype—a scaffold extensively explored for antifungal and antileishmanial activity [1]. The compound features a 3-fluoro-2-methylphenyl substituent at the N1 position of the pyrazole core, which differentiates it from the unsubstituted phenyl analog (CAS 5346-56-5) commonly used as a synthetic building block [2]. This fluorinated, methyl-substituted aryl group is expected to modulate lipophilicity, electronic character, and target-binding interactions relative to non-fluorinated or mono-substituted analogs, making direct generic substitution unsound without experimental verification.

SAR Research
Aryl-substitution-dependent chemotype for antifungal and antileishmanial lead exploration.
Substitution Lock
3-fluoro-2-methylphenyl group modulates lipophilicity and target-binding context; generic phenyl analog not equivalent.

Why This Compound Cannot Be Replaced by a Generic In-Class Analog


The 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile chemotype exhibits steep structure-activity relationships (SAR) where single aryl substituent changes can abolish antifungal activity entirely [1]. In the systematic SAR study by Terra et al., only one of seven closely related 1-aryl analogs demonstrated meaningful antifungal activity against Candida spp., with the remaining six—differing only in the nature and position of aryl substituents—showing no activity under identical assay conditions [1]. The 3-fluoro-2-methylphenyl motif introduces a unique combination of electron-withdrawing fluorine and ortho-methyl steric effects that are absent in the commercially prevalent unsubstituted phenyl analog (CAS 5346-56-5) [2]. These substituent-specific electronic and steric perturbations directly impact target binding, physicochemical properties, and ultimately biological performance [3], meaning that procurement of a generic 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile without experimental confirmation of equivalence carries a high risk of functional non-equivalence.

Target Compound
CAS 2197055-35-7
3-fluoro-2-methylphenyl substitution provides unique steric/electronic profile; activity profile is substitution-dependent.
Common Substitute
Phenyl analog (CAS 5346-56-5)
Lacks fluorine/methyl substitution; steep SAR indicates high risk of functional non-equivalence.
Verification Required
Structural similarity does not guarantee interchangeable antifungal or physicochemical performance.

Quantitative Differentiation Evidence


Aryl Substituent-Dependent Antifungal Activity

In a systematic evaluation of seven 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles (1a–g) against Candida spp. by disk diffusion, only one compound exhibited antifungal activity, while the remaining six analogs were inactive despite sharing the identical core scaffold [1]. This class-level SAR demonstrates that aryl substitution at the N1 position is a critical determinant of antifungal activity, and that activity cannot be assumed for any given aryl variant without experimental confirmation [1]. The 3-fluoro-2-methylphenyl substituent present in CAS 2197055-35-7 represents a substitution pattern not explicitly tested among the seven analogs in the published series, placing this compound in an experimentally uncharacterized zone of the SAR landscape that requires direct evaluation.

Antifungal SAR
Class-level inference
Only 1 of 7 close 1-aryl analogs active against Candida spp.; remaining 6 inactive (disk diffusion). Target compound with 3-fluoro-2-methylphenyl not tested in this series.
Substitution sensitivity highlights need for direct evaluation of this specific aryl motif.
Disk diffusion assay; confirm activity via broth microdilution MIC.
Antifungal Structure-Activity Relationship Candida spp.

Lipophilicity and Electronic Effects of the 3-Fluoro-2-Methylphenyl Group

The 3-fluoro-2-methylphenyl substituent introduces a distinct lipophilic and electronic profile compared to the unsubstituted phenyl analog (CAS 5346-56-5). The ortho-methyl group increases steric bulk and lipophilicity (contributing approximately +0.5 to logP), while the meta-fluorine exerts an electron-withdrawing inductive effect (Hammett σ_m = +0.34) that modulates the electron density of the pyrazole ring [1][2]. In the in silico analysis conducted by Terra et al. across the 1-aryl series, all seven analogs demonstrated favorable theoretical pharmacokinetic parameters, but individual substituent-dependent variations in logP, topological polar surface area, and predicted oral bioavailability were observed [1]. These substituent-driven physicochemical differences directly impact solubility, membrane permeability, and formulation behavior.

Physicochemical Shift
Class-level inference
3-fluoro-2-methylphenyl elevates logP (methyl contribution ~+0.5) and introduces meta-fluorine electron‑withdrawing effect (σₘ = +0.34). In silico logP span ~1.5–3.5 across analogs.
Alters solubility, permeability, and metabolic stability profiles vs unsubstituted analog.
Exact experimental logP and ADME values require determination.
Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Yield Benchmarking for Procurement Feasibility

The 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile chemotype is accessible via a single-step cyclization between substituted phenylhydrazines and appropriate nitrile precursors [1]. Across the seven analogs (1a–g) reported by Terra et al., isolated yields ranged from 73% to 94%, with a mean yield of approximately 84% [1]. This yield range provides a procurement-relevant benchmark: any commercially sourced batch of CAS 2197055-35-7 should reasonably be expected to have been produced via a route capable of delivering yields within or above this range, and unexplained price premiums should be interrogated against accessible synthetic efficiency.

Synthetic Yield Range
Class-level inference
73–94% (mean ~84%) across 7 analogs; target not independently reported, expected within class range.
Yield benchmark informs procurement cost expectations.
Verify batch purity by HPLC and NMR.
Synthetic Chemistry Reaction Yield Feasibility

Recommended Application Scenarios


Antifungal Lead Optimization and SAR Expansion

This compound is suitable as a probe molecule in antifungal SAR campaigns targeting Candida spp., where the 3-fluoro-2-methylphenyl substituent fills a gap in the existing SAR landscape established by Terra et al. [1]. The class-level evidence shows that only 1 of 7 close analogs was active, underscoring the need to evaluate this specific substitution pattern experimentally. Procurement for MIC determination via broth microdilution against C. albicans, C. glabrata, and C. krusei is recommended, with direct comparison to the active analog from the published series as a positive control [1].

Antileishmanial Drug Discovery Using Pyrazole-4-carbonitrile Precursors

1-Aryl-3-methyl-1H-pyrazole-4-carbonitriles serve as precursors to 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives with demonstrated in vitro activity against Leishmania braziliensis and L. amazonensis promastigotes [1]. The 5-amino group on CAS 2197055-35-7 provides a synthetic handle for further derivatization (e.g., tetrazole formation, amide coupling), making it a versatile intermediate for antileishmanial library synthesis. The 3-fluoro-2-methylphenyl substitution may confer differential membrane permeability and target engagement compared to previously evaluated aryl variants [2].

Physicochemical and ADME-Tox Profiling of Fluorinated Pyrazole Libraries

The 3-fluoro-2-methylphenyl group provides a defined perturbation of lipophilicity and electronic character within a pyrazole library, enabling systematic evaluation of fluorine and methyl substituent effects on ADME parameters [1]. This compound can serve as a calibration standard in computational logP, solubility, and permeability models when benchmarked against the unsubstituted phenyl analog (CAS 5346-56-5) [2]. Procurement for in vitro Caco-2 permeability, microsomal stability, and plasma protein binding assays can generate high-value data for medicinal chemistry decision-making [3].

Synthetic Methodology Development and Building Block Validation

The established single-step cyclization route for this chemotype, with reported yields of 73–94% [1], makes CAS 2197055-35-7 a useful test substrate for optimizing reaction conditions (solvent, catalyst, temperature) and for validating new synthetic methodologies targeting N1-aryl pyrazole-4-carbonitriles. Procurement for method development should require batch-specific characterization data (NMR, HRMS, HPLC purity ≥95%) to ensure reproducibility, as purity variations can confound yield comparisons across methodological studies.

Application
Selection Property
Validation Focus
Antifungal SAR expansion
Aryl-substitution-dependent chemotype
Antifungal susceptibility endpoints in target species
Antileishmanial intermediate synthesis
5-amino synthetic handle for derivatization
In vitro antiparasitic activity evaluation
Physicochemical profiling
Fluorine/methyl perturbation for ADME models
In vitro permeability, metabolic stability, protein binding
Synthetic methodology development
Class-validated cyclization route (yield range)
Purity specification (chromatographic purity ≥95%) and spectral confirmation
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